molecular formula C12H12ClNO2 B8783928 6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 62618-75-1

6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8783928
CAS RN: 62618-75-1
M. Wt: 237.68 g/mol
InChI Key: BMHBBAMXYZRFBH-UHFFFAOYSA-N
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Patent
US06255322B1

Procedure details

A suspension of 72.5 g (0.544 mol) of AlCl3 in 800 mL of CS2 was stirred under dry N2 while 14.1 mL (20.0 g, 0.177 mol) of 2-chloropropionyl chloride was added followed by 20.0 g (0.136 mol) of 3,4-dihydroquinolin-2(1H)-one. The reaction mixture was refluxed for 4 h at which time a separation of phases was noted. The reaction was quenched by pouring onto ice with vigorous stirring. The pale yellow precipitate which formed was separated by filtration, washed with water and dried overnight over P2O5 to give 27.7 g (91%) of the desired product, m.p. 236.5-238° C.
Name
Quantity
72.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH:6]([CH3:10])[C:7](Cl)=[O:8].[NH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]1=[O:21]>C(=S)=S>[Cl:5][CH:6]([CH3:10])[C:7]([C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[NH:11][C:12](=[O:21])[CH2:13][CH2:14]2)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
14.1 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CCC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h at which time
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a separation of phases
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The pale yellow precipitate which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight over P2O5
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C=1C=C2CCC(NC2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.